2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole
Overview
Description
2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole is a synthetic organic compound with the molecular formula C15H16N2O6S and a molecular weight of 352.361 g/mol. This compound is known for its anti-inflammatory and analgesic properties, primarily due to its ability to inhibit cyclooxygenase enzymes involved in the production of inflammatory prostaglandins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole typically involves the reaction of 4,5-dimethoxy-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-amino-4-(ethoxycarbonyl)-1,3-thiazole under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its anti-inflammatory and analgesic properties.
Medicine: Investigated for potential therapeutic applications in treating conditions like functional dyspepsia.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects by inhibiting cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins. By blocking these enzymes, the compound reduces the production of inflammatory mediators, thereby exhibiting anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Acotiamide: A drug used to treat functional dyspepsia, which shares a similar structure and mechanism of action.
Indole derivatives: Compounds with similar anti-inflammatory properties but different core structures
Uniqueness
2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole is unique due to its specific combination of a thiazole ring and a dimethoxy-hydroxybenzoyl group, which imparts distinct chemical and biological properties.
Biological Activity
2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by case studies and research findings.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 | 0.06 | Apoptosis induction |
Compound B | MCF7 | 0.1 | Cell cycle arrest |
2. Antioxidant Activity
The antioxidant potential of thiazoles is well-documented. Compounds in this class have been shown to scavenge free radicals effectively. A specific study highlighted that derivatives of this compound exhibited strong DPPH radical scavenging activity.
Test Compound | DPPH Scavenging Activity (%) |
---|---|
Compound C | 85% |
Compound D | 78% |
3. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies revealed that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 15 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:
- Study on HepG2 Cells : A derivative similar to the compound was tested against HepG2 cells, showing an IC50 value of 0.06 µM, indicating potent cytotoxicity.
- Antioxidant Efficacy : In a study assessing various thiazole derivatives for antioxidant activity, one derivative exhibited a DPPH scavenging rate of 85%, suggesting strong potential as an antioxidant agent.
- Antimicrobial Testing : A comprehensive antimicrobial assay revealed that the compound had a notable zone of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S/c1-4-23-14(20)9-7-24-15(16-9)17-13(19)8-5-11(21-2)12(22-3)6-10(8)18/h5-7,18H,4H2,1-3H3,(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEGJHFOZNPWPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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